Tetra-sec-butylphenol
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Overview
Description
Tetra-sec-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of four sec-butyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetra-sec-butylphenol typically involves the alkylation of phenol with sec-butyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutylene. The reaction is carried out at elevated temperatures, usually in the range of 100°C to 110°C, in the presence of a catalyst such as aluminum phenolate . This method allows for the efficient production of this compound with high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high efficiency and yield. The use of advanced catalysts and reaction monitoring techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetra-sec-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, hydroquinones, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetra-sec-butylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has explored its potential use in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: This compound is used in the production of polymers, resins, and other industrial materials due to its stabilizing properties
Mechanism of Action
The mechanism of action of tetra-sec-butylphenol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress. The compound can also interact with enzymes and receptors, modulating their activity and exerting biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: This compound has a similar structure but with only one tert-butyl group attached to the phenol ring.
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups attached to the phenol ring and is known for its strong steric hindrance and antioxidant properties.
Uniqueness
Tetra-sec-butylphenol is unique due to the presence of four sec-butyl groups, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
97889-86-6 |
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Molecular Formula |
C22H38O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2,3,4,5-tetra(butan-2-yl)phenol |
InChI |
InChI=1S/C22H38O/c1-9-14(5)18-13-19(23)21(16(7)11-3)22(17(8)12-4)20(18)15(6)10-2/h13-17,23H,9-12H2,1-8H3 |
InChI Key |
CBHPYQFMMHSJAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1C(C)CC)C(C)CC)C(C)CC)O |
Origin of Product |
United States |
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